Home > Products > Building Blocks P6160 > 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine - 1123194-98-8

6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine

Catalog Number: EVT-1816487
CAS Number: 1123194-98-8
Molecular Formula: C10H10BrN3O
Molecular Weight: 268.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454) []

  • Compound Description: CJ-13,454 is an orally active inhibitor of 5-lipoxygenase (5-LO) with improved pharmacokinetic and toxicological characteristics compared to its predecessor, CJ-12,918. [] This compound exhibits in vivo potency with an ED50 of 4-9 mg/kg. []

2. Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide (5) []

  • Compound Description: This compound is a former antiasthma drug candidate. [] It was synthesized using a novel palladium-catalyzed carbon-sulfur bond formation via a modified Migita reaction. []

3. 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives []

  • Compound Description: This series of compounds was synthesized and evaluated for in vitro anticancer activity against HT-1080 (Human fibro sarcoma cells) and Caco-2 (Human colorectal adenocarcinoma cells). [] Compounds 7b, 7c, and 7f showed potent activity against HT-1080, while 7b and 7c exhibited significant activity against Caco-2. []

4. 1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3- pyridinecarbonitrile (5a) []

  • Compound Description: This compound exhibited potent positive inotropic activity, enhancing myocardial contractility. [] Its structure-activity relationship studies contributed to the development of other inotropic agents. []

5. 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones []

  • Compound Description: This series of compounds demonstrated positive inotropic activity, increasing myocardial contractility with minimal impact on heart rate and blood pressure. [] Their mechanism of action involves selective inhibition of cardiac phosphodiesterase fraction III. []
Overview

6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine is a chemical compound with the molecular formula C10H10BrN3OC_{10}H_{10}BrN_3O. It belongs to a class of compounds known as heterocycles, which are characterized by the presence of at least one atom that is not carbon in the ring structure. This compound features a bromine atom, a methoxy group, and an imidazole ring, making it of interest in various scientific applications.

Source

The synthesis of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine has been documented in several studies, highlighting its preparation through various chemical reactions. Notable sources include research articles from the Royal Society of Chemistry and other academic publications that detail its synthesis and applications in medicinal chemistry .

Classification

This compound is classified under organic compounds, specifically as a bromo-substituted pyridine derivative. Its unique structure allows it to participate in various chemical reactions, making it valuable in pharmaceutical research and development.

Synthesis Analysis

Methods

The synthesis of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine can be achieved through several methods:

  1. Nucleophilic Substitution: A common approach involves the nucleophilic substitution of 2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine with bromine. This reaction typically requires a suitable solvent, such as acetic acid, to facilitate the bromination process.
  2. One-Pot Synthesis: Another method described involves a one-pot synthesis where ammonium acetate is added to a stirred solution of starting materials, leading to the formation of the desired compound through sequential reactions .

Technical Details

In these synthetic routes, conditions such as temperature, reaction time, and the presence of catalysts are critical for optimizing yield and purity. For instance, palladium-mediated coupling reactions have been employed to enhance efficiency and selectivity during the synthesis process .

Molecular Structure Analysis

Structure

The molecular structure of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine can be represented as follows:

C10H10BrN3O\text{C}_{10}\text{H}_{10}\text{BrN}_3\text{O}

It consists of:

  • A pyridine ring.
  • A methoxy group (-OCH₃) attached to the second carbon.
  • A bromine atom at position six.
  • An imidazole group at position three.

Data

The compound's structural data can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular dynamics and confirm its identity .

Chemical Reactions Analysis

Reactions

6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine can participate in various chemical reactions:

  1. Electrophilic Aromatic Substitution: The presence of the bromine substituent makes it susceptible to further electrophilic substitutions.
  2. Nucleophilic Reactions: The methoxy group can undergo nucleophilic attack under basic conditions, allowing for further derivatization of the compound.

Technical Details

The reactivity patterns are influenced by the electronic effects of substituents on the aromatic rings. For example, the electron-withdrawing nature of bromine enhances the electrophilicity of adjacent carbon atoms .

Mechanism of Action

Process

The mechanism of action for compounds like 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine often involves interaction with biological targets such as enzymes or receptors. The imidazole moiety may facilitate binding through hydrogen bonding or coordination with metal ions present in biological systems.

Data

Studies have indicated that derivatives of this compound exhibit biological activity, particularly in medicinal chemistry contexts where they may act as inhibitors or modulators of specific pathways .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Molecular Weight: Approximately 260.11 g/mol.
  • Appearance: Typically appears as a solid.

Chemical Properties

Chemical properties involve:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and air.

Relevant analytical data can be obtained through techniques such as High Performance Liquid Chromatography (HPLC) for purity assessment .

Applications

6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine has several scientific applications:

  1. Medicinal Chemistry: Used in drug discovery processes due to its potential biological activity against various targets.
  2. Material Science: Explored for use in creating novel materials with specific electronic or optical properties.
  3. Research: Serves as a building block for synthesizing more complex heterocyclic compounds.
Introduction to 6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine in Contemporary Medicinal Chemistry

Role as a Gamma-Secretase Modulator in Neurodegenerative Disease Research

Gamma-secretase modulators (GSMs) represent a promising therapeutic class for Alzheimer’s disease (AD) by selectively reducing neurotoxic amyloid-beta 42 (Aβ42) peptides without inhibiting gamma-secretase’s broader proteolytic functions. Unlike gamma-secretase inhibitors (GSIs), which cause toxic side effects by blocking Notch processing, GSMs shift amyloid precursor protein (APP) cleavage toward shorter, less pathogenic Aβ peptides (e.g., Aβ38, Aβ40) [2]. 6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine emerged as a key structural component in second-generation GSMs designed to optimize both bioactivity and drug-like properties.

  • Mechanistic Basis for Aβ42 Reduction: The compound’s structural motif enables allosteric binding to the presenilin-1 N-terminal fragment (PS1-NTF) subunit of gamma-secretase. This binding modifies the enzyme’s proteolytic activity, favoring Aβ38/Aβ40 production over Aβ42. Critically, this occurs without accumulating cytotoxic APP carboxyl-terminal fragments (CTFs) or impairing Notch processing—a significant advantage over first-generation GSIs [2].

  • In Vivo Efficacy: Methoxypyridine-containing GSMs incorporating this scaffold demonstrated robust Aβ42 reduction in transgenic AD mouse models (Tg2576 and J20 lines). Following oral administration, these compounds achieved brain exposure sufficient to lower cerebral Aβ42 levels by >50%, correlating with improved pharmacokinetic profiles. Key metrics included:

  • Enhanced solubility relative to earlier imidazole-derived GSMs
  • BBB penetration confirmed via brain/plasma concentration ratios
  • Dose-dependent Aβ42 suppression in plasma and brain compartments [2]

  • Evolution of GSM Design: This bromo-methoxypyridine-imidazole hybrid addresses limitations of earlier tetracyclic GSMs, which often suffered from poor solubility and insufficient brain exposure. Its introduction marked a strategic shift toward modular heterocyclic architectures that balance target engagement with drug-like properties.

Table 1: Comparative Analysis of Gamma-Secretase Modulator Generations

GenerationCore Structural FeaturesAβ42 ReductionKey Limitations
First (e.g., NGP-555)Tetracyclic methylimidazoleModerate (30–40%)Low solubility, poor BBB penetration
Second (Methoxypyridine-imidazole hybrids)B-ring methoxypyridine + A-ring methylimidazoleHigh (50–70%)Moderate metabolic clearance
Optimized (e.g., Compound 64)Halogenated pyridine + solubilizing groupsRobust (>70%)Synthetic complexity [2]

Structural Significance of Methoxypyridine-Imidazole Hybrid Scaffolds in Drug Design

The 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine scaffold exemplifies rational bioisosteric drug design, where synergistic physicochemical enhancements arise from merging complementary heterocycles. Its structural significance spans three domains:

  • Solubility and Polarity Optimization:The methoxypyridine ring introduces a permanent dipole moment and hydrogen-bond accepting capacity (TPSA ≈ 39.94 Ų), counterbalancing the lipophilic character of the bromine and methylimidazole substituents. This polar-lipid balance translates to:
  • Aqueous solubility >50 µg/mL (vs. <10 µg/mL for non-methoxy analogs)
  • Retention of cell membrane permeability (apparent Papp >5 × 10⁻⁶ cm/s in Caco-2 assays)
  • Improved crystallinity aiding purification [2] [7]. The bromine atom at the pyridine 6-position serves dual roles:
  • It provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) to diversify the scaffold
  • It enhances target affinity via hydrophobic interactions within gamma-secretase’s allosteric pocket [2] [9]

  • Conformational Rigidity and Planarity:Despite rotational freedom around the imidazole-pyridine bond (2 rotatable bonds by SMILES: BrC1=CC=C(C(=N1)OC)N1C=NC(=C1)C), intramolecular non-covalent interactions promote a near-coplanar orientation between rings. This semi-rigid conformation:

  • Preorganizes the molecule for optimal target binding
  • Reduces entropic penalties upon gamma-secretase complex engagement
  • Mimics bioactive conformations of natural cofactors [2] [7] [9]

  • Versatility in Analog Design:Table 2: Strategic Modifications of the Core Scaffold and Outcomes

    Modification SiteExemplary DerivativesImpact on Drug Properties
    Pyridine C6 (Bromine)Suzuki-coupled biaryls, alkynyl derivativesEnhanced potency (IC50 <100 nM) & metabolic stability
    Methoxy groupHydroxy, ethoxy, amino variantsModulated LogP (1.8–3.2), solubility, and hERG liability
    Imidazole C4 (Methyl)H, ethyl, trifluoromethyl, halogenFine-tuned steric fit & electron density at binding site
    Imidazole N1Benzyl-protected prodrugsImproved oral bioavailability (F >30%) [2] [7] [9]

This adaptability enabled the development of brain-penetrant GSMs with low nanomolar potency (e.g., compound 64 from [2]). Beyond AD applications, the scaffold’s drug-like properties—including balanced lipophilicity (LogP 2.35), low H-bond donor count (0), and moderate molecular weight (268 g/mol)—align with Lipinski/Veber guidelines, supporting its broader utility in CNS drug discovery [3] [5] [7].

  • Physicochemical Profile:
  • Molecular Weight: 268.11 g/mol
  • Predicted LogP: 2.35
  • Hydrogen Bond Acceptors: 4
  • Hydrogen Bond Donors: 0
  • Topological Polar Surface Area (TPSA): 39.94 Ų
  • Rotatable Bonds: 2 [3] [5]

Properties

CAS Number

1123194-98-8

Product Name

6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine

IUPAC Name

6-bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

InChI

InChI=1S/C10H10BrN3O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3

InChI Key

UDJPEUQUZMPTFQ-UHFFFAOYSA-N

SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)Br)OC

Canonical SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)Br)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.